molecular formula C11H5Br2NO2 B3031357 3-Cyano-6,8-dibromo-4-methylcoumarin CAS No. 262590-95-4

3-Cyano-6,8-dibromo-4-methylcoumarin

Cat. No. B3031357
M. Wt: 342.97 g/mol
InChI Key: GSOMUTAKSGLHCF-UHFFFAOYSA-N
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Description

3-Cyano-6,8-dibromo-4-methylcoumarin is a chemical compound with the molecular formula C11H5Br2NO2 and a molecular weight of 342.97 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Cyano-6,8-dibromo-4-methylcoumarin consists of a coumarin core with cyano, bromo, and methyl substituents . The exact structure can be represented by the SMILES string: CC1=C(C#N)C(=O)Oc2c(Br)cc(Br)cc12 .

Safety And Hazards

Safety data indicates that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken such as moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and not inducing vomiting . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

3-Cyanocoumarins, a subgroup to which 3-Cyano-6,8-dibromo-4-methylcoumarin belongs, have significant importance in biological and medical sciences . The presence of the cyanide group in 3-cyanocoumarins is suitable for inserting units of biological importance like triazole, thiadiazole, and thiadiazoles into the coumarin core to increase their biological activities . This suggests potential future directions for the development of new medicinally important compounds.

properties

IUPAC Name

6,8-dibromo-4-methyl-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Br2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOMUTAKSGLHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350999
Record name 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6,8-dibromo-4-methylcoumarin

CAS RN

262590-95-4
Record name 3-CYANO-6,8-DIBROMO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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